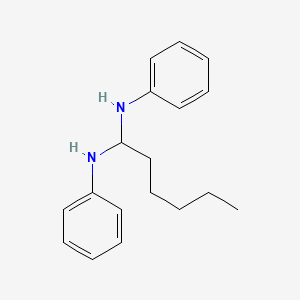

N,N'-Diphenyladipamide

Vue d'ensemble

Description

Adipic dianilide is a bioactive chemical.

Applications De Recherche Scientifique

1. Electrochromic Applications

N,N'-Bis(4-diphenylaminophenyl)pyromellitimide (TPA-PMDI) was synthesized from 4-aminotriphenylamine and pyromellitic dianhydride (PMDA). TPA-PMDI exhibits ambipolar, redox-active polyimide films upon electrochemical polymerization, showing reversible redox processes and stable color changes. These properties have been investigated for potential use in electrochromic devices (Hsiao, Liao, & Liou, 2018).

2. Environmental Impact

Diphenylamine (DPA) and its derivatives, including N,N'-Diphenyladipamide, are primarily used as stabilizers in explosives and propellants, in the perfumery industry, and as antioxidants in rubber and elastomer manufacturing. These compounds are produced worldwide and have been found in soil and groundwater, necessitating further investigation of their environmental impact (Drzyzga, 2003).

3. Postharvest Application in Agriculture

Diphenylamine, a parent compound of N,N'-Diphenyladipamide, is widely used to prevent post-harvest deterioration in apples and pears. Its antioxidant properties help control superficial scald in stored fruits, making it an essential additive in agricultural storage practices (Purvis, 2002).

4. Application in Polymer Chemistry

N,N'-Diphenyladipamide derivatives have been studied in polymer chemistry for their electrochemical properties. One such application involves the development of electrodes for sensing specific substances like D-penicillamine in human blood samples, highlighting their potential use in bio-clinical applications (Kumar et al., 2023).

5. Influence on Soil Biological Activity

Diphenylamine, closely related to N,N'-Diphenyladipamide, shows various effects on soil biological activity. It stimulates soil respiration, has minimal impact on catalase activity, inhibits urease activity, and does not significantly affect the quantity of soil actinomycetes. These findings are essential for understanding the ecological impact of such compounds on soil health (Li-ping, 2008).

Propriétés

Numéro CAS |

4456-80-8 |

|---|---|

Nom du produit |

N,N'-Diphenyladipamide |

Formule moléculaire |

C18H20N2O2 |

Poids moléculaire |

296.4 g/mol |

Nom IUPAC |

N,N'-diphenylhexanediamide |

InChI |

InChI=1S/C18H20N2O2/c21-17(19-15-9-3-1-4-10-15)13-7-8-14-18(22)20-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,19,21)(H,20,22) |

Clé InChI |

MMPIRUFECHXNQE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2 |

SMILES canonique |

C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2 |

Apparence |

Solid powder |

Autres numéros CAS |

4456-80-8 |

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Adipic dianilide; Adipanilide |

Origine du produit |

United States |

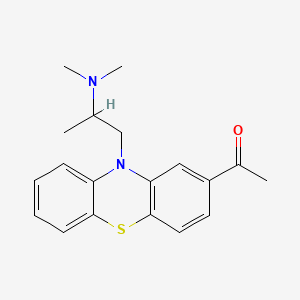

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

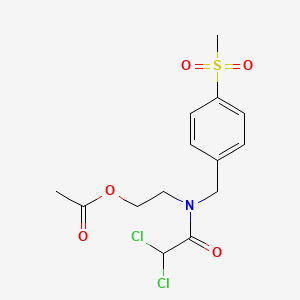

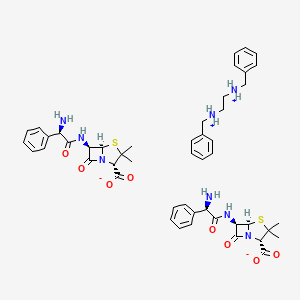

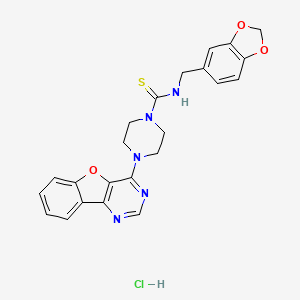

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)